N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide
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Overview
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide is a heterocyclic compound that features a unique structure combining pyrano, thiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiazole and indole derivatives under controlled conditions. For instance, the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid produces an intermediate, which is then reacted with thiosemicarbazide to afford the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thioethers.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that contain pyrano, thiazole, or indole rings, such as:
- Pyrano[2,3-d]thiazoles
- Thiazolo[4,5-b]pyridines
- Indole-2-carboxamides
Uniqueness
What sets N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrano-thiazole moiety fused with an indole structure, which is known to contribute to various biological activities. The synthesis typically involves multi-step reactions that include cyclization and amidation processes. For example:
- Formation of Pyrano-Thiazole Ring : The initial step often involves the cyclization of thiazole precursors with dihydropyran derivatives.
- Amidation : The final step includes the formation of the amide bond using reagents such as EDCI and HOBt under dehydrating conditions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptotic cell death and inhibit tumor growth by interacting with specific molecular targets.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated its ability to inhibit COX enzymes, which are critical in the inflammatory pathway:
Compound | COX Inhibition IC50 (µM) | Comparison Drug (Celecoxib) IC50 (µM) |
---|---|---|
This compound | 0.04 ± 0.02 | 0.04 ± 0.01 |
This activity indicates its potential use in treating inflammatory diseases by targeting key enzymes involved in inflammation .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit enzymes such as COX-1 and COX-2, reducing prostaglandin synthesis.
- Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways related to cancer and inflammation.
- Cell Cycle Regulation : Studies have shown that similar compounds can induce cell cycle arrest at the sub-G1 phase in cancer cells .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Study on Anticancer Activity : A study reported that derivatives of this compound significantly induced apoptosis in HeLa cells through flow cytometry analysis .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of related thiazole derivatives in carrageenan-induced paw edema models in rats .
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(12-7-9-3-1-2-4-10(9)16-12)18-15-17-11-5-6-20-8-13(11)21-15/h1-4,7,16H,5-6,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNEJZWJDTIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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